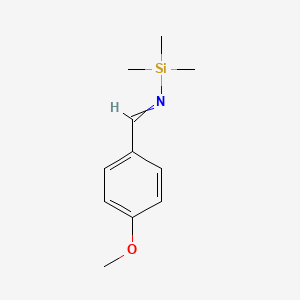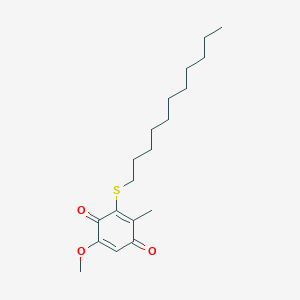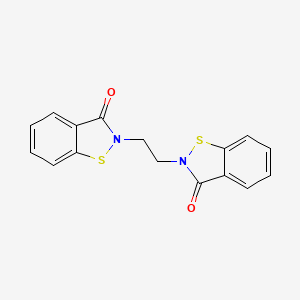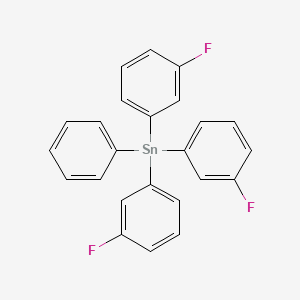
Tris(3-fluorophenyl)(phenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-fluorophenyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three 3-fluorophenyl groups and one phenyl group. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(3-fluorophenyl)(phenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions . The general reaction scheme is as follows:
R-Sn(3-C6H4F)3+R’-X→R-R’+Sn(3-C6H4F)3X
where R represents the phenyl group, and X represents a halide or pseudohalide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tris(3-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halides or pseudohalides as reactants, with palladium catalysts facilitating the reaction.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reactants used.
Scientific Research Applications
Tris(3-fluorophenyl)(phenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the Stille coupling reaction.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tris(3-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The presence of fluorine atoms enhances its reactivity and selectivity in certain reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: An organotin compound with three methyl groups bonded to tin.
Tributyltin hydride: An organotin hydride used as a source of hydride radicals in organic reactions.
Triphenyltin chloride: An organotin compound with three phenyl groups bonded to tin.
Uniqueness
Tris(3-fluorophenyl)(phenyl)stannane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly useful in specific catalytic and synthetic applications .
Properties
CAS No. |
62942-28-3 |
|---|---|
Molecular Formula |
C24H17F3Sn |
Molecular Weight |
481.1 g/mol |
IUPAC Name |
tris(3-fluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*1-2,4-5H;1-5H; |
InChI Key |
GJIMTINEPFQINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



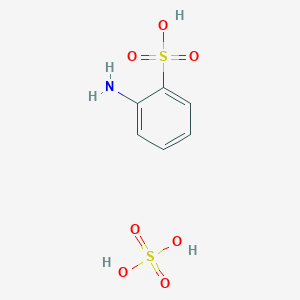
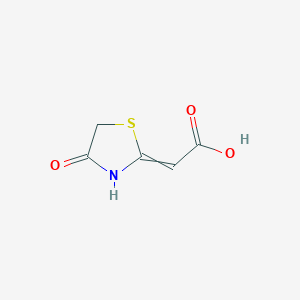
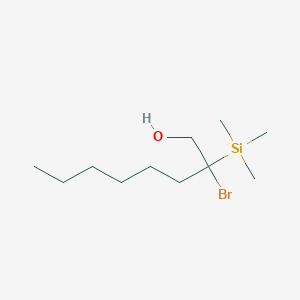
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
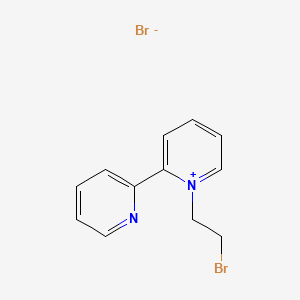
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
